Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-
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Overview
Description
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- is a complex organic compound with a unique structure that includes both phenyl and sulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- typically involves multiple steps. One common method includes the reaction of 2-methylphenol with formaldehyde to form 2-[(2-methylphenoxy)methyl]phenol. This intermediate is then reacted with ethanone in the presence of a sulfoxide reagent to introduce the methylsulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Produces the corresponding sulfone.
Reduction: Produces the desulfinylated ethanone derivative.
Substitution: Produces various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-methylphenyl)-: Similar structure but lacks the sulfinyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxy and methoxy group instead of the sulfinyl group.
Ethanone, 1-[4-(1-methyl-2-propenyl)phenyl]-: Contains a propenyl group instead of the sulfinyl group.
Uniqueness
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- is unique due to the presence of both the phenyl and sulfinyl groups, which confer distinct chemical and biological properties. The sulfinyl group, in particular, allows for specific interactions with biological targets that are not possible with similar compounds lacking this group.
Properties
CAS No. |
143358-87-6 |
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Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-[(2-methylphenoxy)methyl]phenyl]-2-methylsulfinylethanone |
InChI |
InChI=1S/C17H18O3S/c1-13-7-3-6-10-17(13)20-11-14-8-4-5-9-15(14)16(18)12-21(2)19/h3-10H,11-12H2,1-2H3 |
InChI Key |
CIJHNRICQDJOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)CS(=O)C |
Origin of Product |
United States |
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